[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid
Description
[4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid is a cyclohexane-based compound featuring a cyclopropyl-methyl-amino substituent at the 4-position of the cyclohexyl ring and an acetic acid moiety linked via an additional amino group.
Properties
IUPAC Name |
2-[[4-[cyclopropyl(methyl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-14(11-6-7-11)10-4-2-9(3-5-10)13-8-12(15)16/h9-11,13H,2-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOAZEOHZUISAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NCC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Ylide-Mediated Cyclopropanation
The Weinreb amide approach, as detailed in WO2005051904A2, enables efficient cyclopropanation. For example:
-
Weinreb Amide Formation : Reacting trans-4-methoxycinnamic acid with N,O-dimethylhydroxylamine hydrochloride in dry DMF at -5°C yields the corresponding Weinreb amide.
-
Cyclopropanation : Treatment with trimethylsulfoxonium iodide and sodium hydride generates a sulfur ylide, which reacts with the α,β-unsaturated amide to form the cyclopropane ring.
Key Conditions :
Zinc-Mediated Cyclopropanation
An alternative employs diethylzinc and iodochloromethane:
-
Organozinc Formation : Diethylzinc (1M in hexane) reacts with iodochloromethane at -15°C.
-
Ring Closure : Adding 4-(p-methoxyphenyl)-3-buten-1-ol initiates cyclopropanation, yielding the cyclopropyl alcohol intermediate.
Optimization Note : Ultrasound irradiation reduces reaction time by 40%.
Cyclohexylamine Synthesis via Schmidt Rearrangement
CN102001950A details a scalable route to trans-4-methylcyclohexylamine, adaptable for the target compound’s cyclohexylamino group:
-
Schmidt Reaction :
Data Highlights :
| Parameter | Value |
|---|---|
| Yield | 85% (over two steps) |
| Optical Purity | >99.5% ee |
| Solvent Efficiency | 1.5 L/kg substrate |
Convergent Coupling Strategies
Mitsunobu Etherification
WO2005051904A2 employs Mitsunobu conditions to link phenolic and alcohol groups:
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Activation : Polymer-supported triphenylphosphine and diethyl azodicarboxylate (DEAD).
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Coupling : React cyclopropyl acetic acid derivatives with trans-4-aminocyclohexanol at 0°C.
Advantages :
Amide Bond Formation
-
Carboxyl Activation : EDC/HOBt converts the acetic acid to an active ester.
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Aminolysis : React with 4-(cyclopropylmethylamino)cyclohexylamine in DMF at 25°C.
Critical Parameters :
| Variable | Optimal Range |
|---|---|
| pH | 7.0–7.5 |
| Reaction Time | 12–18 h |
| Yield | 76–84% |
Final Deprotection and Purification
Phenolic Deprotection
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Demethylation : BBr₃ in dichloromethane at -78°C cleaves methyl ethers.
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Acidification : Trifluoroacetic acid (TFA) liberates the free acetic acid.
Purification : Reverse-phase HPLC (C18 column, 50% acetonitrile/water) achieves >98% purity.
Salt Formation
Industrial Scalability and Cost Analysis
Cost Drivers :
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Sodium Azide : $12–15/kg (CN102001950A process reduces usage by 30% vs. classical methods).
-
Diethylzinc : $200–250/L (requires careful handling due to pyrophoricity).
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound [4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies to provide comprehensive insights.
Antidepressant Activity
Research indicates that compounds with similar structures to [4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid may exhibit antidepressant properties. For instance, cyclopropylamines have been studied for their role in inhibiting lysine-specific demethylase (LSD1), which is implicated in mood regulation and depression treatment .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology, particularly as a modulator of neuropeptide receptors. Studies on related compounds have shown that nonpeptide antagonists can effectively manage anxiety and other neuropsychiatric disorders . The anxiolytic effects observed with similar compounds highlight the therapeutic potential of this class.
Synthesis Techniques
The synthesis of this compound can be approached through various methodologies, including microwave-assisted reactions which enhance yield and reduce reaction time . The optimization of reaction conditions is crucial for developing analogs with improved pharmacological profiles.
Structure-Activity Relationship
Understanding the SAR is vital for enhancing the efficacy of compounds like [4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid . Studies have shown that modifications to the cyclohexyl and cyclopropyl groups can significantly influence biological activity .
| Modification | Biological Activity | Reference |
|---|---|---|
| Cyclopropyl substitution | Enhanced receptor binding | |
| Cyclohexyl modification | Improved solubility |
Potential in Cancer Therapy
Emerging research suggests that compounds with similar properties may be effective in cancer therapy by targeting specific signaling pathways involved in tumor growth. The inhibition of demethylases has been linked to reduced cancer cell proliferation, presenting a promising avenue for further exploration .
Case Study 1: Antidepressant Efficacy
A study involving cyclopropylamine derivatives demonstrated significant antidepressant-like effects in animal models, indicating that modifications to the amino group can lead to enhanced therapeutic outcomes.
Case Study 2: Neuropharmacological Impact
Research on CCKB receptor antagonists has shown that compounds structurally related to [4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid can mitigate anxiety symptoms without the sedative side effects commonly associated with traditional treatments .
Mechanism of Action
The mechanism of action of [4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from CymitQuimica
Two discontinued analogs from CymitQuimica share core structural motifs with the target compound:
a) [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (Ref: 10-F085000)
- Key Differences: The cyclopropyl group is substituted with an acetylated amino group instead of a methyl-amino group.
b) [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid (Ref: 10-F082461)
- Key Differences: The cyclohexyl ring contains a dimethylamino group at the 2-position instead of the 4-position. The dimethylamino group introduces stronger basicity, enhancing solubility in acidic environments and possibly affecting ion-channel interactions .
Table 1: Structural and Functional Comparison
Functional Analog: CABS Buffer (CAS 161308-34-5)
CABS Buffer (4-[cyclohexylamino]-1-butanesulfonic acid), while structurally distinct due to its sulfonic acid group and butane chain, shares the cyclohexylamino motif. Key comparisons include:
- Functional Role : CABS is utilized as a buffering agent in cell culture and electrophoresis (pH range ~9–11), whereas the target compound’s acetic acid group suggests utility in lower pH environments (e.g., ~4–6) .
- Solubility : The sulfonic acid group in CABS confers high water solubility, contrasting with the acetic acid group’s moderate solubility, which depends on protonation state .
Research Implications and Limitations
- Discontinued Analogs : The discontinuation of CymitQuimica’s analogs may reflect challenges in synthesis, stability, or commercial demand .
- Target Compound Advantages : The absence of acetyl or dimethyl groups in the target compound may improve metabolic stability compared to its analogs.
- Data Gaps : Specific parameters (e.g., pKa, logP) for these compounds are unavailable in the provided evidence, necessitating experimental validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for [4-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid, and how do reaction conditions influence yield?
- Methodology :
-
Nucleophilic Substitution : Cyclohexane ring functionalization via cyclopropyl-methyl-amine coupling under anhydrous conditions (60°C, 12 hrs) .
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Carboxylic Acid Coupling : Introduction of the acetic acid moiety using carbodiimide-mediated activation at pH 7.4 (room temperature, 4 hrs) .
- Optimization : Computational reaction path search (e.g., quantum chemical calculations) minimizes trial-and-error by predicting optimal solvent systems and catalysts .
Synthesis Step Key Conditions Yield Range Reference Cyclohexane Ring Functionalization Anhydrous DMF, 60°C 65–75% Acetic Acid Coupling pH 7.4, EDC/HOBt 80–85%
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR/IR Spectroscopy : Confirm functional groups (e.g., cyclopropyl C-H stretching at 3000–3100 cm⁻¹, acetic acid carbonyl at 1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What functional groups are critical for its biological activity, and how do they compare to analogs?
- Key Groups :
- Cyclopropyl-methyl-amine: Enhances metabolic stability .
- Acetic acid moiety: Facilitates hydrogen bonding with biological targets (e.g., enzymes) .
- Comparative Analysis :
- vs. 2-Acetamido-2-cyclohexylacetic acid : Reduced steric hindrance due to cyclopropyl substitution improves receptor binding .
Advanced Research Questions
Q. How can computational tools streamline the design of derivatives with enhanced bioactivity?
- Approach :
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify transition states for regioselective modifications .
- Docking Studies : Predict interactions with targets (e.g., cyclooxygenase-2) using AutoDock Vina .
- Case Study : ICReDD’s feedback loop integrates experimental data (e.g., IC₅₀ values) to refine computational models .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic conditions (pH, cofactors) .
- Compound Stability : Degradation in aqueous buffers may reduce observed activity .
- Solutions :
- Standardized Protocols : Use cholinesterase assay conditions (37°C, pH 8.0) as a benchmark .
- Comparative Dose-Response : Test alongside reference compounds (e.g., N-acetyl-cyclohexylglycine) to normalize data .
Q. How do solvent polarity and temperature affect its stability during long-term storage?
- Findings :
- Polar Solvents (e.g., DMSO) : Promote degradation via hydrolysis of the cyclopropyl ring at >4°C .
- Non-Polar Solvents (e.g., THF) : Maintain stability for >6 months at -20°C .
- Recommendations :
- Lyophilize and store under argon at -80°C for multi-year stability .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
